molecular formula C13H20F5NO3 B15095605 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15095605
M. Wt: 333.29 g/mol
InChI Key: ZZELAXXHMYYZLC-UHFFFAOYSA-N
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Description

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a fluorinated piperidine derivative characterized by a tert-butyl ester group and a pentafluoroethyloxymethyl substituent at the 2-position of the piperidine ring. The tert-butyl ester moiety is a common protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic or thermal conditions.

Properties

Molecular Formula

C13H20F5NO3

Molecular Weight

333.29 g/mol

IUPAC Name

tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20F5NO3/c1-11(2,3)22-10(20)19-7-5-4-6-9(19)8-21-13(17,18)12(14,15)16/h9H,4-8H2,1-3H3

InChI Key

ZZELAXXHMYYZLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the Steglich esterification method. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of carboxylic acids under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with the alcohol to form the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of safer and more sustainable solvents, such as dimethyl carbonate (DMC), has been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The pentafluoroethyloxymethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Research Findings and Implications

Thermal Stability: Fluorinated tert-butyl esters may exhibit enhanced thermal resistance compared to non-fluorinated polymers like MA20 and A20, though direct data are needed .

Synthetic Complexity : Fluorination steps (e.g., introducing pentafluoroethyl groups) likely require stringent conditions, contrasting with simpler chloro or hydroxymethyl substituents .

Biological Interactions : The pentafluoroethyloxymethyl group’s lipophilicity could improve cell membrane permeability, whereas aromatic analogues () may engage in targeted binding via π-π interactions.

Biological Activity

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pentafluoroethyloxymethyl group and a tert-butyl ester functional group. Its molecular formula is C13H16F5N2O2, with a molecular weight of approximately 320.27 g/mol. The presence of fluorine atoms suggests enhanced lipophilicity and metabolic stability, which are crucial for pharmacological activity.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in signaling pathways. Preliminary studies indicate that compounds with similar structures can inhibit phosphodiesterase (PDE) enzymes, which play a significant role in regulating intracellular cAMP levels, thus affecting various physiological processes such as inflammation and neurotransmission .

Biological Activity Data

Research has demonstrated that compounds structurally related to this compound exhibit varied biological activities, particularly in anti-inflammatory and neuroprotective contexts. Below is a summary of relevant findings:

Compound Target IC50 (nM) Effect
Compound APDE440Inhibits TNF-α production
Compound BGSK-3β100Reduces manic-like behavior in models
Compound CPDE560Vasodilatory effects

Case Studies

  • Anti-inflammatory Activity : A study investigating the effects of piperidine derivatives on TNF-α production showed that certain analogs could significantly reduce TNF-α levels in lipopolysaccharide-stimulated human peripheral blood mononuclear cells (PBMCs). The inhibition was attributed to increased cAMP levels due to PDE inhibition .
  • Neuroprotective Effects : Another case study focused on the inhibition of GSK-3β by related compounds, demonstrating their potential in treating mood disorders. These compounds exhibited selective inhibition profiles and were effective in reducing hyperactivity in animal models, suggesting a promising avenue for psychiatric therapeutics .

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